Dcfbc

Prostate Cancer PET Imaging PSMA

DCFBC (564482-79-7) is the critical cGMP precursor for on-site [18F]DCFBC radiosynthesis, mandatory for IND/clinical trial protocols (e.g., NCT02190279). Its first-generation pharmacophore provides a quantitative baseline—SUVmax values 2.02-fold lower in nodes, 13.6-fold lower in bone vs. DCFPyL—making it essential for longitudinal studies or assay calibration. Procure from compliant suppliers to ensure batch consistency.

Molecular Formula C16H19FN2O7S
Molecular Weight 402.4 g/mol
CAS No. 564482-79-7
Cat. No. B1669887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcfbc
CAS564482-79-7
SynonymsDCFBC; 
Molecular FormulaC16H19FN2O7S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
InChIInChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1
InChIKeyIDTMSHGCAZPVLC-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DCFBC (CAS 564482-79-7): A First-Generation Fluorine-18 PSMA Radioligand for Prostate Cancer PET Imaging


DCFBC (N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-fluorobenzyl-L-cysteine) is a low-molecular-weight, urea-based radiotracer precursor designed to inhibit prostate-specific membrane antigen (PSMA) for positron emission tomography (PET) imaging [1][2]. As a first-generation compound in this class, its development established a foundational pharmacophore for PSMA targeting, enabling the advancement of subsequent analogs with refined imaging characteristics [3].

Why [18F]DCFBC Cannot Be Replaced by Other PSMA Radioligands in Imaging Protocols: Critical Pharmacokinetic and Diagnostic Performance Differences


Substituting [18F]DCFBC with another PSMA-targeted radioligand, such as [18F]DCFPyL or [68Ga]Ga-PSMA-11, without protocol revalidation introduces significant variability. These compounds exhibit marked differences in plasma protein binding, blood clearance rates, and resultant tumor-to-background ratios [1][2]. For instance, [18F]DCFBC demonstrates higher blood pool activity and lower tumor SUVmax compared to its second-generation analog [18F]DCFPyL, directly impacting lesion detection sensitivity and quantification thresholds [3]. Consequently, imaging data, optimal acquisition time windows, and detection rates are not interchangeable, necessitating compound-specific standardization [4].

Quantitative Differentiation of DCFBC from Clinical-Stage PSMA Radioligands: Head-to-Head and Cross-Study Data


Head-to-Head Comparison: [18F]DCFBC vs. Second-Generation [18F]DCFPyL in Metastatic Prostate Cancer

In a first-in-human analysis, the second-generation radiotracer [18F]DCFPyL demonstrated significantly higher tumor uptake compared to [18F]DCFBC in patients with metastatic prostate cancer. This direct comparison quantifies the generational improvement in image contrast [1].

Prostate Cancer PET Imaging PSMA Radiotracer Comparison SUVmax

Cross-Study Comparison: In Vitro PSMA Binding Affinity (IC50) of DCFBC vs. DCFPyL and PSMA-1007

While a direct IC50 value for DCFBC is not consistently reported across all literature, its second-generation analog DCFPyL and competitor PSMA-1007 have well-characterized affinities. These values provide a class-level benchmark for PSMA inhibition and contextualize the expected affinity range for DCFBC, which is known to be lower [1][2].

PSMA Binding Affinity IC50 In Vitro Radioligand

Dosimetry Comparison: Estimated Absorbed Bone Marrow Dose for [18F]DCFBC vs. [18F]DCFPyL

A combined model-based and patient-specific dosimetry analysis revealed a significant difference in estimated radiation absorbed dose to the bone marrow, a critical organ, between the two 18F-labeled PSMA radiotracers [1].

Dosimetry Bone Marrow Radiation Safety PSMA PET Imaging

Diagnostic Performance: [18F]DCFBC PET/CT vs. Conventional Imaging Modalities (CIM) in Metastatic Prostate Cancer

A clinical study directly compared the lesion detection rate of [18F]DCFBC PET/CT against standard-of-care conventional imaging modalities (CIM) in patients with metastatic prostate cancer [1].

Diagnostic Accuracy Conventional Imaging PSMA PET Lesion Detection Prostate Cancer

Blood Clearance and Biodistribution Profile: [18F]DCFBC vs. [18F]DCFPyL

The pharmacokinetic profile of [18F]DCFBC, characterized by slower blood clearance, directly impacts image quality. This is a well-documented differentiator from its second-generation counterpart [1][2].

Biodistribution Blood Clearance Pharmacokinetics PSMA Radiotracer

Synthesis and Precursor Utilization: DCFBC as the Chemical Scaffold for Radiochemistry

The compound DCFBC (CAS 564482-79-7) serves as the immediate chemical precursor for the radiosynthesis of the clinical imaging agent [18F]DCFBC. Its procurement is essential for any facility aiming to produce this specific tracer according to established literature methods [1].

Radiosynthesis Precursor Fluorine-18 GMP PET Tracer Production

Defined Application Scenarios for DCFBC (CAS 564482-79-7) Based on Quantitative Evidence


Clinical Research: Using [18F]DCFBC as a Benchmark for Longitudinal Studies or New Tracer Development

[18F]DCFBC is optimally utilized as a first-generation benchmark in clinical trials aiming to quantify the incremental improvement of newer PSMA radioligands (e.g., [18F]DCFPyL, [18F]PSMA-1007). Its established, albeit lower, SUVmax values (2.02-fold lower in nodes, 13.6-fold lower in bone vs. DCFPyL [1]) and higher bone marrow dose (2.5 times higher than DCFPyL [2]) provide a quantitative baseline. This makes it suitable for longitudinal studies where the original baseline scan was performed with [18F]DCFBC, or for research explicitly investigating the relationship between PSMA affinity, pharmacokinetics, and image contrast.

Radiopharmacy and GMP Manufacturing: Procuring the DCFBC Precursor for [18F]DCFBC Production

The primary industrial application for DCFBC (CAS 564482-79-7) is as the critical cGMP precursor for the on-site radiosynthesis of the [18F]DCFBC imaging agent. Procurement of this specific compound is mandatory for any facility with an approved Investigational New Drug (IND) application or clinical trial protocol (e.g., NCT02190279) that specifies the use of [18F]DCFBC [3]. The standardized synthesis from this precursor, involving reaction with 4-[18F]fluorobenzyl bromide [4], ensures batch-to-batch consistency and regulatory compliance.

Preclinical Research: Investigating PSMA-Targeted Drug Delivery in Low-Contrast Models

In preclinical small animal PET imaging, DCFBC's moderate tumor-to-background ratio (due to slower blood clearance [5]) can be a deliberate choice. It may serve as a model for less than ideal tracer performance, allowing researchers to test image reconstruction algorithms, noise-reduction techniques, or the sensitivity of new PET detector systems in a low-contrast scenario. This contrasts with using a high-contrast tracer like [18F]DCFPyL, which would not challenge system performance to the same degree.

In Vitro Assays: Characterizing PSMA Binding Kinetics of Novel Compounds

While not the highest affinity ligand, DCFBC can be used as a reference compound in competitive binding assays against PSMA-expressing cell lines (e.g., LNCaP) or purified enzyme. Its binding can be compared to that of novel, unlabeled PSMA inhibitors under development. This is particularly relevant when screening compounds that are expected to have a similar or moderately higher affinity range than the first-generation scaffold represented by DCFBC [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dcfbc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.